4-(1H-Indol-1-YL)benzonitrile 4-(1H-Indol-1-YL)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14277301
InChI: InChI=1S/C15H10N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-10H
SMILES:
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol

4-(1H-Indol-1-YL)benzonitrile

CAS No.:

Cat. No.: VC14277301

Molecular Formula: C15H10N2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-Indol-1-YL)benzonitrile -

Specification

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
IUPAC Name 4-indol-1-ylbenzonitrile
Standard InChI InChI=1S/C15H10N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-10H
Standard InChI Key RBIUGBUMKLMULN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(1H-Indol-1-YL)benzonitrile belongs to the indole family, a class of compounds renowned for their presence in natural products and pharmaceuticals. Its IUPAC name, 4-(1H-Indol-1-YL)benzonitrile, reflects the substitution pattern: the indole nitrogen (position 1) is bonded to the para position of a benzonitrile group. Key identifiers include:

PropertyValue
Molecular FormulaC17H14N2\text{C}_{17}\text{H}_{14}\text{N}_{2}
Molecular Weight262.30 g/mol
CAS RN25699-92-7
AppearanceYellow to off-white solid
Storage Conditions2–8°C under inert atmosphere

The planar aromatic system of the indole ring enables π-π stacking interactions, while the electron-withdrawing nitrile group enhances reactivity toward nucleophilic and electrophilic agents.

Spectroscopic and Structural Data

The compound’s structure has been confirmed via spectroscopic techniques:

  • IR Spectroscopy: Absorption bands at 1690–1714 cm1^{-1} correspond to carbonyl and nitrile stretches .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 7.87 (d, J = 7.8 Hz) and δ 5.33 (s) confirm aromatic protons and methine groups, respectively .

  • Mass Spectrometry: A molecular ion peak at m/z 262.30 aligns with the molecular weight.

The conjugated system facilitates charge delocalization, which may contribute to reported biological activities.

Synthesis and Reaction Chemistry

Synthetic Pathways

4-(1H-Indol-1-YL)benzonitrile is synthesized via cross-coupling reactions, leveraging palladium catalysts to form the indole-benzenenitrile bond. Key methods include:

  • Buchwald-Hartwig Amination: Coupling an indole derivative with a bromobenzonitrile using Pd(OAc)2\text{Pd}(\text{OAc})_2 and a phosphine ligand.

  • Ullmann Coupling: Employing copper catalysts under thermal conditions to achieve aryl-nitrogen bonding.

A representative procedure involves reacting 1H-indole with 4-bromobenzonitrile in dimethylformamide (DMF) at 110°C for 24 hours, yielding 65–75% product.

Reaction Profiles

The compound participates in diverse transformations:

  • Nucleophilic Substitution: The nitrile group reacts with Grignard reagents to form ketones.

  • Electrophilic Aromatic Substitution: Bromination at the indole’s C-3 position occurs under mild conditions.

  • Cycloaddition Reactions: The nitrile moiety engages in [2+2] cycloadditions with alkenes.

Applications in Research and Industry

Medicinal Chemistry

Indole derivatives are pivotal in drug discovery, with 4-(1H-Indol-1-YL)benzonitrile serving as a precursor for kinase inhibitors and serotonin receptor modulators. Its planar structure mimics endogenous ligands, enabling binding to hydrophobic enzyme pockets. Recent studies highlight its role in synthesizing tetrahydroindazole derivatives, which exhibit anti-inflammatory and anticancer properties .

Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors. Its conjugated system facilitates charge transport, with potential applications in light-emitting diodes (LEDs) and photovoltaic cells.

Future Directions

Research priorities include:

  • Toxicological Studies: Establishing LD50_{50} values and environmental impact.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

  • Material Optimization: Enhancing charge mobility for optoelectronic applications.

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